molecular formula C24H32O7 B046347 Prednisolone 21-Ethylcarbonate CAS No. 2205-88-1

Prednisolone 21-Ethylcarbonate

Cat. No.: B046347
CAS No.: 2205-88-1
M. Wt: 432.5 g/mol
InChI Key: HKSQFFNCFBOGLN-ZJUZSDNKSA-N
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Description

Prednisolone 21-Ethylcarbonate is a synthetic glucocorticoid derivative of prednisolone. It is primarily used for its anti-inflammatory and immunosuppressive properties. The compound is characterized by its molecular formula C24H32O7 and a molecular weight of 432.51 g/mol . This compound is often utilized in research settings, particularly in the study of glucocorticoid receptor interactions and skin penetration studies.

Mechanism of Action

Target of Action

Prednisolone 21-Ethylcarbonate is a glucocorticoid, similar to cortisol . Its primary targets are glucocorticoid receptors in the cytoplasm of target cells . These receptors play a crucial role in the regulation of the immune response and inflammation .

Mode of Action

This compound interacts with its targets by binding to the glucocorticoid receptors. This binding results in changes in the transcription and protein synthesis of the target cells, leading to anti-inflammatory, immunosuppressive, anti-neoplastic, and vasoconstrictive effects .

Biochemical Pathways

This compound affects several biochemical pathways. It is metabolized to prednisone, which is then further metabolized to various compounds, including 17α,21-dihydroxy-pregnan-1,4,6-trien-3,11,30-trione (M-XVII), 20α-dihydro-prednisone (M-V), 6βhydroxy-prednisone (M-XII), 6α-hydroxy-prednisone (M-XIII), or 20β-dihydro-prednisone (M-IV) . These metabolites can have various downstream effects on the body’s biochemistry.

Pharmacokinetics

The pharmacokinetics of this compound are complex. Prednisolone is the active drug moiety, while prednisone is both a pro-drug and inactive metabolite of prednisolone . The compound exhibits concentration-dependent non-linear pharmacokinetics when parameters are measured with reference to total drug concentration . Dose dependency disappears when free (unbound) prednisolone is measured .

Result of Action

The molecular and cellular effects of this compound’s action are diverse, given its wide range of indications. It is used to treat endocrine, rheumatic, and hematologic disorders; collagen, dermatologic, ophthalmic, respiratory, and gastrointestinal diseases; allergic and edematous states; and other conditions like tuberculous meningitis . Its anti-inflammatory and immunosuppressive effects are particularly notable .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it has been observed that a considerable amount of penetrating this compound is hydrolyzed by viable keratinocytes to prednisolone 17-ethylcarbonate (P17EC), which permeates the skin very rapidly . . This suggests that the skin environment can significantly influence the action and stability of the compound.

Biochemical Analysis

Biochemical Properties

Prednisolone 21-Ethylcarbonate interacts with various biomolecules in the body. It is a glucocorticoid similar to cortisol and is used for its anti-inflammatory, immunosuppressive, anti-neoplastic, and vasoconstrictive effects . The nature of these interactions involves binding to the glucocorticoid receptor, mediating changes in gene expression that lead to multiple downstream effects .

Cellular Effects

This compound influences cell function in several ways. It has been found to have anti-inflammatory effects on keratinocytes, suppressing the synthesis of certain cytokines . It also has an impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves binding to the glucocorticoid receptor, leading to changes in gene expression . This can result in enzyme inhibition or activation, and changes in gene expression, exerting its effects at the molecular level .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound shows changes over time. It is hydrolyzed by viable keratinocytes to prednisolone 17-ethylcarbonate (P17EC), which nonenzymatically transforms to this compound (P21EC) and subsequently to prednisolone .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

This compound is involved in metabolic pathways where it is hydrolyzed by viable keratinocytes to prednisolone 17-ethylcarbonate (P17EC), which nonenzymatically transforms to this compound (P21EC) and subsequently to prednisolone .

Transport and Distribution

It is known that glucocorticoids like prednisolone can be transported and distributed within cells and tissues .

Subcellular Localization

It is known that glucocorticoids like prednisolone can localize in various subcellular compartments .

Preparation Methods

The synthesis of Prednisolone 21-Ethylcarbonate involves several key steps:

For industrial production, the process is scaled up with careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography are common in industrial settings.

Chemical Reactions Analysis

Prednisolone 21-Ethylcarbonate undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, and specific catalysts depending on the desired transformation. The major products formed are typically prednisolone and its derivatives.

Scientific Research Applications

Prednisolone 21-Ethylcarbonate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Prednisolone 21-Ethylcarbonate is similar to other glucocorticoid esters such as:

  • Prednisolone 17-Ethylcarbonate
  • Prednicarbate
  • Betamethasone 17-Valerate

Compared to these compounds, this compound is unique in its specific esterification at the 21-hydroxyl group, which influences its pharmacokinetic properties and skin penetration characteristics . This makes it particularly useful in topical formulations where rapid skin absorption is desired.

Properties

IUPAC Name

[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] ethyl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32O7/c1-4-30-21(28)31-13-19(27)24(29)10-8-17-16-6-5-14-11-15(25)7-9-22(14,2)20(16)18(26)12-23(17,24)3/h7,9,11,16-18,20,26,29H,4-6,8,10,12-13H2,1-3H3/t16-,17-,18-,20+,22-,23-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKSQFFNCFBOGLN-ZJUZSDNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2205-88-1
Record name Prednisolone 21-ethylcarbonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002205881
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PREDNISOLONE 21-ETHYLCARBONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2AZW35L4BF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Prednisolone 21-ethylcarbonate compare to its parent compound, Prednisolone, in terms of receptor binding affinity?

A: this compound exhibits a significantly lower binding affinity for the glucocorticoid receptor compared to Prednisolone. This difference arises from the esterification at the 21-position, which is known to decrease receptor affinity. [] Conversely, esterification at the 17-position, as seen in Prednisolone 17-ethylcarbonate, leads to a tenfold increase in receptor affinity. [] This highlights the importance of esterification position in modulating the pharmacological activity of glucocorticoids.

Q2: What are the key metabolic pathways of this compound in the skin?

A: this compound undergoes rapid enzymatic hydrolysis in the skin, primarily by cutaneous esterases. [] The initial step involves the cleavage of the 21-ester bond, yielding Prednisolone 17-ethylcarbonate as the primary metabolite. [] This metabolite can further undergo non-enzymatic acyl migration to form this compound, which is subsequently hydrolyzed to Prednisolone. [] Ultimately, Prednisolone, the active glucocorticoid, is formed through this metabolic cascade.

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